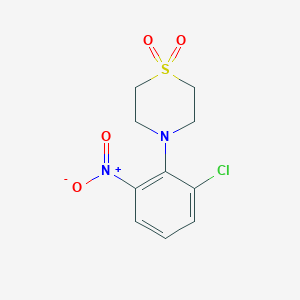

4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide

Descripción

Propiedades

Fórmula molecular |

C10H11ClN2O4S |

|---|---|

Peso molecular |

290.72 g/mol |

Nombre IUPAC |

4-(2-chloro-6-nitrophenyl)-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C10H11ClN2O4S/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-18(16,17)7-5-12/h1-3H,4-7H2 |

Clave InChI |

VKSDFFDQAFSOIJ-UHFFFAOYSA-N |

SMILES canónico |

C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

Detailed Synthetic Routes

Preparation of Nitro-Chloro Aromatic Intermediate

- Starting from chlorinated aromatic compounds, nitration is performed to introduce the nitro group at the 6-position relative to the chloro substituent.

- The nitration is typically conducted under controlled acidic conditions using nitric acid or nitrosyl sulfuric acid.

Reduction of Nitro Group to Amino Group

- The nitro compound is reduced to the corresponding amino compound using classical reduction methods such as iron powder with hydrochloric acid or zinc with acetic acid.

- These methods provide good yields and are well-established in aromatic nitro reductions.

Formation of Thiomorpholine 1,1-Dioxide Substituent

- The amino intermediate undergoes chlorosulfonation using chlorosulfonic acid to introduce sulfonyl chloride groups.

- Subsequent reaction with ammonia or amines such as thiomorpholine 1,1-dioxide leads to nucleophilic substitution, forming the sulfonamide linkage.

- Alternatively, direct nucleophilic substitution of a halogenated aromatic precursor with thiomorpholine 1,1-dioxide under basic conditions can be employed.

In Situ Preparation of Key Reagents

- Triphenylphosphine is reacted with halogenated methanes (e.g., carbon tetrachloride) to form reactive phosphonium intermediates in situ.

- These intermediates facilitate coupling with benzaldehyde or ketones to form halogenated vinyl or propenyl compounds, which are then nitrated and further elaborated.

Representative Example from Patent Literature

A representative preparation method described in patent US4064239A involves:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Triphenylphosphine + Carbon Tetrachloride + Benzaldehyde | In situ formation of phosphonium reagent and coupling at 20–200 °C for 1–24 h | Halogenated vinyl compound formed |

| 2 | Nitration of halogenated vinyl compound | Introduction of nitro group | - |

| 3 | Reduction (Fe/HCl or Zn/AcOH) | Nitro to amino conversion | High yield |

| 4 | Chlorosulfonation (Chlorosulfonic acid) | Introduction of sulfonyl chloride | - |

| 5 | Amination with ammonia or thiomorpholine 1,1-dioxide | Formation of sulfonamide | Product isolated and purified |

This method highlights the use of in situ reagent preparation and classical aromatic substitution reactions to produce the target compound efficiently.

Recent Synthetic Approaches from Academic Research

Recent studies have employed:

- Acylation reactions of 4-nitrobenzenesulfonyl chloride with thiomorpholine 1,1-dioxide in the presence of triethylamine and dichloromethane at low temperatures (0 °C to room temperature).

- Reduction of the nitro group to amine using catalytic hydrogenation (H2, 10% Pd/C).

- Subsequent amide coupling and cyclization reactions to generate derivatives and intermediates related to 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide.

These methods emphasize mild reaction conditions, good yields (typically 70–79%), and scalability for medicinal chemistry applications.

Data Tables Summarizing Preparation Methods

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chloro substituent at the 2-position of the aromatic ring undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with thiomorpholine-1,1-dioxide in dichloromethane (DCM) and triethylamine (TEA) yields sulfonamide derivatives through SNAr (aromatic substitution nucleophilic bimolecular) mechanisms .

-

Similar reactions with morpholine or other amines proceed at 0°C to room temperature, achieving yields of 70–79% .

Reduction of the Nitro Group

The nitro group at the 6-position is reducible to an amine via catalytic hydrogenation:

-

The resulting amine derivative serves as a precursor for further functionalization (e.g., acylation or alkylation) .

Mechanistic Insight : Reduction proceeds through a nitroso intermediate, stabilized by resonance with the aromatic ring .

Electrophilic Aromatic Substitution

-

Sulfonation or nitration occurs at the meta position relative to the nitro group, though no direct examples are reported for this compound.

Bond Length Analysis in Analogues :

| Bond Type | Length (Å) | Implications |

|---|---|---|

| C6–N1 (aryl–thiomorpholine) | 1.342–1.376 | Conjugation stabilizes the transition state |

| N1–N2 (thiomorpholine) | 1.387–1.410 | Single-bond character limits ring strain |

Sulfone-Mediated Reactivity

The thiomorpholine 1,1-dioxide group participates in Kornblum-type oxidations and Smiles rearrangements :

-

Oxidation of α-halogenated intermediates with DMSO forms α-ketosulfones .

-

Intramolecular hydride shifts in thionium ions generate cyclized products .

Example : Treatment with trifluoroacetic anhydride forms a thionium ion, enabling electrophilic aromatic substitution (SEAr) to yield polycyclic derivatives .

Table 1: Comparative Reactivity of Analogues

Table 2: Reduction Efficiency

| Substrate | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 4-Nitrophenyl sulfonamide | H₂/Pd-C | DCM | 70–72 |

| 2-Chloro-6-nitrophenyl derivative | Zn/HCl | EtOH | ~65 |

Aplicaciones Científicas De Investigación

4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide is a synthetic organic compound belonging to the thiomorpholine class. Its molecular structure features a thiomorpholine ring, a six-membered heterocyclic compound containing sulfur, and a nitrophenyl group at the 4-position. The chloro and nitro substituents on the aromatic ring enhance its chemical reactivity and potential biological activity. This compound's unique combination of functional groups influences its properties and applications in pharmaceuticals and agrochemicals.

Potential Applications

This compound has potential applications in pharmaceuticals as a precursor for synthesizing various compounds. Research indicates that compounds similar to it may exhibit biological activities, including antimicrobial and antitumor properties. The nitro group often enhances biological activity because of its ability to participate in redox reactions within biological systems. Thiomorpholine derivatives have also been studied for their potential use as enzyme inhibitors and in drug development.

Interaction studies involving this compound help elucidate its mechanism of action and potential side effects in pharmaceutical formulations. Understanding these interactions is crucial for assessing safety and efficacy in therapeutic applications.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | Contains a similar nitrophenyl group but lacks thiomorpholine structure | Different reactivity due to carbamothioyl moiety |

| 4-(4-Methylphenyl)thiomorpholine 1,1-Dioxide | Contains a methyl group instead of a nitro group | Variations in chemical properties due to methyl substitution |

| N-(4-Nitrophenyl)thiourea | Lacks chloro substituent but retains nitro functionality | Different biological activity profiles |

Mecanismo De Acción

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

Thiomorpholine 1,1-dioxide derivatives share a common core but differ in substituents, which modulate their properties. Key comparisons include:

Electronic and Steric Effects

- Nitro vs.

- Hydroxyethyl vs. Hydroxybutyl : The hydroxyethyl group (CAS 26475-62-7) offers a balance between hydrophilicity and steric bulk, whereas the hydroxybutyl derivative (CAS 104458-24-4) may exhibit slower diffusion due to increased chain length .

Actividad Biológica

4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide is a synthetic compound belonging to the thiomorpholine class, characterized by a six-membered heterocyclic ring containing sulfur. Its unique structure includes a chloro and a nitro group, which significantly influence its biological activity. This article explores the compound's biological properties, including antimicrobial and antitumor activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₈H₈ClN₃O₂S

- Molecular Weight : 233.68 g/mol

The presence of both chloro and nitro substituents enhances its reactivity and biological activity. The nitro group is particularly notable for its role in redox reactions, which are crucial in various biological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of thiomorpholine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 27 |

| This compound | S. aureus | 32 |

| Hybrid Compound (related structure) | P. mirabilis | 29 |

These results suggest that the compound could be developed into an effective antibacterial agent.

Antitumor Activity

The compound has also been studied for its potential antitumor effects. The presence of the nitro group is linked to increased cytotoxicity in cancer cells. For instance, studies have demonstrated that certain thiomorpholine derivatives can induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as the phosphatidylinositol-3 kinase (PI3K) pathway.

Case Study: Antitumor Efficacy

In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was attributed to the compound's ability to disrupt metabolic pathways essential for tumor growth.

The biological activity of this compound is thought to stem from its interactions with various biological macromolecules. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and induce apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Key Features | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Contains chloro and nitro groups | High | Moderate |

| 2-Chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | Lacks thiomorpholine structure | Moderate | High |

| N-(4-Nitrophenyl)thiourea | No chloro substituent | Low | Moderate |

This comparison highlights the distinct biological profiles attributable to structural differences among these compounds.

Q & A

Basic: What synthetic routes are recommended for 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide, and how do reaction conditions influence yield?

Answer:

The synthesis of thiomorpholine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide are synthesized via conjugate addition under flow chemistry conditions to improve safety and scalability . For the target compound, a plausible route involves:

Nitration and Chlorination: Introduce nitro and chloro groups to the phenyl ring via electrophilic aromatic substitution.

Thiomorpholine Formation: React the substituted phenyl intermediate with thiomorpholine precursors (e.g., thiols or sulfides) under controlled pH and temperature.

Oxidation: Convert thiomorpholine to its 1,1-dioxide form using oxidizing agents like hydrogen peroxide or mCPBA.

Critical Parameters:

- Temperature: Excess heat may degrade nitro groups; maintain ≤60°C during oxidation.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid side reactions.

- Catalysts: Use Lewis acids (e.g., FeCl₃) to optimize nitration efficiency .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .

- Handling:

- Decomposition Risks: Heating above 100°C may release toxic gases (e.g., NOₓ, SOₓ); monitor thermal stability during reactions .

Advanced: What analytical techniques effectively characterize purity and structural integrity?

Answer:

- Purity Analysis:

- HPLC-MS: Resolve impurities using a C18 column with acetonitrile/water gradient (detection limit: ~0.1% impurities) .

- Melting Point: Compare experimental values (e.g., 63–66°C) to literature data to assess crystallinity .

- Structural Confirmation:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., chloro and nitro groups) via chemical shifts (δ 7.5–8.5 ppm for aromatic protons) .

- FT-IR: Identify S=O stretches (~1150 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

Advanced: How can conflicting reactivity data with common reagents be resolved?

Answer:

Discrepancies in reactivity (e.g., unexpected side reactions with Grignard reagents) may arise from:

Impurity Profiles: Trace moisture or residual solvents (e.g., DMF) can alter reaction pathways. Use Karl Fischer titration to verify anhydrous conditions .

Steric Effects: The chloro and nitro groups create steric hindrance, slowing nucleophilic attacks. Computational modeling (e.g., DFT) predicts reactive sites .

Controlled Replication: Systematically vary reaction parameters (solvent, temperature) and compare outcomes across labs .

Advanced: What methodologies evaluate biological activity in drug discovery?

Answer:

- In Vitro Assays:

- SAR Studies: Modify the thiomorpholine core (e.g., substituent electronegativity) and correlate changes with activity. For example, nitro groups enhance electron-withdrawing effects, potentially improving binding affinity .

Advanced: Can flow chemistry mitigate safety risks in large-scale synthesis?

Answer:

Yes. Flow systems reduce hazards by:

- Minimizing Intermediate Handling: Continuous processing avoids isolation of reactive intermediates (e.g., nitroso derivatives) .

- Precise Temperature Control: Microreactors maintain isothermal conditions, preventing exothermic runaway reactions .

- Scalability: Kilogram-scale synthesis of analogous compounds (e.g., BMS-955176 intermediates) demonstrates feasibility .

Basic: What parameters are critical during purification?

Answer:

- Recrystallization: Optimize solvent polarity (e.g., methanol/water mixtures) based on solubility data (LogP = 0.508) .

- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) to separate nitro-containing byproducts .

- Yield Monitoring: Track mass balance and purity at each step to identify losses (e.g., via TLC or LC-MS) .

Advanced: How to address discrepancies in reported physicochemical properties?

Answer:

- Standardized Protocols: Adopt IUPAC guidelines for LogP (shake-flask method) and melting point (differential scanning calorimetry) .

- Cross-Validation: Compare results across multiple labs using identical batches. For example, reconcile melting point variations (63–66°C vs. literature 65°C) via collaborative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.